ethyl 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
ETHYL 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound with a unique structure that combines purine and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of 1,3-dimethylxanthine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 2-amino-5-methylthiazole-4-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and bases like sodium hydroxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
ETHYL 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The purine moiety can interact with nucleic acids and enzymes, potentially inhibiting their function. The thiazole ring may also contribute to the compound’s biological activity by interacting with various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7-yl)ethyl 4-methylbenzene-1-sulfonate
- 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide
- 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide
Uniqueness
ETHYL 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE is unique due to its specific combination of purine and thiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H18N6O5S |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H18N6O5S/c1-5-27-14(25)10-8(2)28-15(19-10)18-9(23)6-22-7-17-12-11(22)13(24)21(4)16(26)20(12)3/h7H,5-6H2,1-4H3,(H,18,19,23) |
InChI Key |
SNQCWKXCDNSOIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)C |
Origin of Product |
United States |
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